molecular formula C18H12F2N4OS B2615309 3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242863-76-8

3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2615309
CAS No.: 1242863-76-8
M. Wt: 370.38
InChI Key: UJLLZNBFDVXONB-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a benzylsulfanyl group and a difluorophenyl group attached to a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. One common method involves the cyclization of α-keto acids and 2-hydrazinopyridines in the presence of a catalyst such as potassium iodide (KI). This reaction is carried out under oxidative conditions, often using tert-butyl hydroperoxide (TBHP) as the oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzylsulfanyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific combination of functional groups and its triazolopyrazine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-benzylsulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4OS/c19-14-7-6-13(10-15(14)20)23-8-9-24-16(17(23)25)21-22-18(24)26-11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLLZNBFDVXONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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